![molecular formula C7H9N3O3S B1384162 3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid CAS No. 63916-09-6](/img/structure/B1384162.png)
3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid
Vue d'ensemble
Description
“3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid” is a chemical compound with the molecular formula C7H9N3O3S . It is a derivative of pyrimidine, a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H9N3O3S/c8-4-3-5(11)10-7(9-4)14-2-1-6(12)13/h3H,1-2H2,(H,12,13)(H3,8,9,10,11) . This indicates that the compound contains a pyrimidine ring with an amino group at position 4 and a thio-propanoic acid group at position 2 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.23 . It is a solid at room temperature .
Applications De Recherche Scientifique
Anti-Inflammatory Activity
- A series of derivatives of 3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid demonstrated significant anti-inflammatory activity. This was assessed using the rat paw edema method, where most compounds in the series showed notable efficacy (Mokale et al., 2010).
Antitumor Agents
- Novel antifolates based on this compound have shown promise as antitumor agents. The dual inhibitors of dihydrofolate reductase and thymidylate synthase indicated potent inhibitory activity, with one compound being the first example of its class to inhibit both human dihydrofolate reductase and human thymidylate synthase (Gangjee et al., 2005).
Molecular Docking and Synthesis Studies
- Molecular docking studies have been conducted on derivatives of this compound, predicting their affinity with CDK4 protein. This is significant for understanding the interaction of these compounds at a molecular level, particularly in the context of cancer research (Holam et al., 2022).
Heterogeneous Catalysis
- The compound has been used as a catalyst in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones. The use of this compound as a catalyst offers advantages like high yields, short reaction times, and mild reaction conditions (Jetti et al., 2017).
Antileishmanial Activity
- In a study of dihydropyrimidin-(thio)one derivatives, antileishmanial activity was observed. This highlights the potential of these compounds in developing treatments against Leishmaniasis (Rode et al., 2021).
Structural Studies
- Detailed structural studies of uracil derivatives related to this compound have been conducted. These studies are essential for understanding the molecular architecture and potential applications in various biological processes (Liu et al., 2014).
Protein Kinase Inhibition
- Some derivatives of this compound have been synthesized and tested as inhibitors of human protein kinase CK2. This is significant in the context of cancer therapy, as CK2 is often implicated in tumor growth and survival (Golub et al., 2011).
Propriétés
IUPAC Name |
3-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c8-4-3-5(11)10-7(9-4)14-2-1-6(12)13/h3H,1-2H2,(H,12,13)(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUZNCBNWOIPHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)SCCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





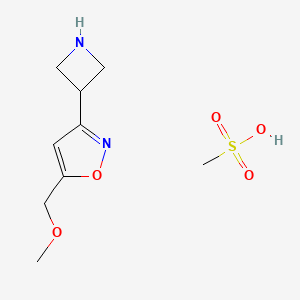
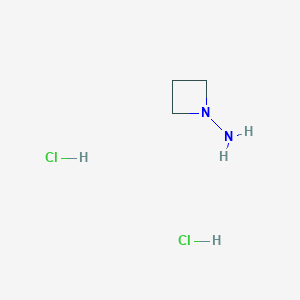
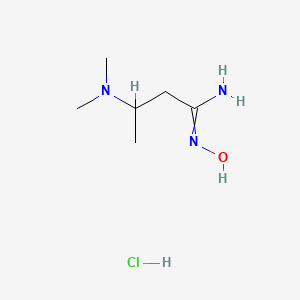
![3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane](/img/structure/B1384088.png)

![3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1384092.png)
![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans](/img/structure/B1384094.png)
![6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride](/img/structure/B1384095.png)
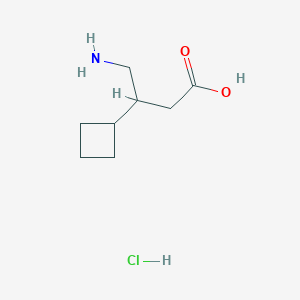
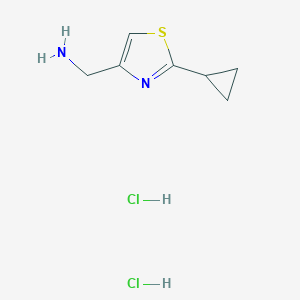

![5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384102.png)